5-(4-bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
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Overview
Description
5-(4-Bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a complex organic compound that belongs to the phenanthridine family. This compound is characterized by its unique structure, which includes a bromophenyl group attached to a tetrahydrobenzo[a]phenanthridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine typically involves a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde, naphthalen-2-amine, and cyclohexanone in tetrahydrofuran, catalyzed by iodine . The reaction conditions include:
Solvent: Tetrahydrofuran (THF)
Catalyst: Iodine
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace a functional group with another group, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenanthridine derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups into the phenanthridine core .
Scientific Research Applications
5-(4-Bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with specific molecular targets and pathways. For instance, it may exert its antibacterial effects by disrupting bacterial cell wall synthesis or inhibiting essential enzymes. In cancer cells, it may induce apoptosis by activating p53 protein and causing cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Benzo[c]phenanthridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Phenanthridine derivatives: These compounds are structurally related and have been studied for their diverse pharmacological properties.
Uniqueness
5-(4-Bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is unique due to the presence of the bromophenyl group, which can enhance its biological activity and chemical reactivity. This structural feature distinguishes it from other phenanthridine derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-(4-bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN/c24-17-12-9-16(10-13-17)23-20-8-4-3-7-19(20)22-18-6-2-1-5-15(18)11-14-21(22)25-23/h1-2,5-6,9-14H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOFLLVJKOWPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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